molecular formula C3H8O3S2 B561737 2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate CAS No. 1020719-50-9

2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate

Cat. No.: B561737
CAS No.: 1020719-50-9
M. Wt: 160.238
InChI Key: AGPKHLPHPSLRED-RRVWJQJTSA-N
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Chemical Reactions Analysis

2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate undergoes several types of chemical reactions:

Scientific Research Applications

Protein Modification

One of the primary applications of 2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate is in the modification of proteins. The compound reacts with thiol groups in cysteine residues, enabling researchers to study protein interactions and dynamics. This is particularly useful in:

  • Structural Biology: Understanding protein folding and stability.
  • Enzyme Kinetics: Investigating the catalytic mechanisms of enzymes by selectively labeling active site residues.

Case Study: Inhibition of Botulinum Neurotoxin A

A notable application of this compound was demonstrated in research aimed at developing inhibitors for Botulinum Neurotoxin A (BoNT/A). In a study, various bifunctional inhibitors were synthesized using sodium methanethiosulfonate (NaMTS) as a key component. The study highlighted:

  • Synthesis Process: The synthesis involved nucleophilic substitution reactions leading to compounds that effectively inhibited BoNT/A activity.
  • Inhibition Kinetics: The most potent inhibitor exhibited a kinact/Ki value significantly higher than its predecessors, showcasing the effectiveness of using methanethiosulfonate derivatives in drug development .
CompoundKinact (s⁻¹)Ki (μM)Kinact/Ki (M⁻¹s⁻¹)
Compound 310.000352418
Compound 32Higher than 31Lower KiEnhanced potency

Biochemical Studies

The compound is also vital in various biochemical assays that require selective labeling. Its applications include:

  • Mass Spectrometry: Enhancing sensitivity and specificity in detecting modified proteins.
  • NMR Spectroscopy: Facilitating structural elucidation of biomolecules through deuterium labeling.

Development of Novel Therapeutics

Research has explored the use of this compound in creating new therapeutic agents. For example:

  • Maleimide Reagents: Novel maleimide derivatives have been synthesized for selective protein modification, leveraging the reactivity of methanethiosulfonates to bridge disulfide bonds effectively .

Comparison with Similar Compounds

2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. Similar compounds include:

These similar compounds share functional groups and reactivity but lack the stable isotope labeling that makes this compound particularly valuable in research .

Biological Activity

2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate (HEMT-d4) is a deuterated derivative of 2-Hydroxyethyl Methanethiosulfonate, characterized by the presence of four deuterium atoms. Its molecular formula is C₃H₄D₄O₃S₂, with a molecular weight of approximately 160.25 g/mol. This compound is primarily utilized in biochemical and proteomic research due to its unique ability to label thiol-containing proteins, facilitating the study of protein interactions and modifications.

HEMT-d4 exhibits its biological activity through the following mechanisms:

  • Thiol Labeling : The compound reacts with thiol groups in proteins to form stable thioether linkages. This reaction involves a nucleophilic attack by the thiol on the electrophilic sulfur atom of the methanethiosulfonate moiety.
  • Quantitative Proteomics : HEMT-d4 serves as an internal standard in quantitative proteomics experiments. Its isotopic labeling allows for differentiation between labeled and unlabeled proteins during mass spectrometry analysis, enhancing the accuracy of protein quantification.

Applications in Research

The biological activity of HEMT-d4 is significant in various research applications:

  • Protein Dynamics : The labeling of thiol-containing proteins enables researchers to study protein dynamics and interactions in complex biological systems.
  • Post-Translational Modifications : HEMT-d4 facilitates investigations into post-translational modifications (PTMs) that occur on cysteine residues, which are crucial for protein function and signaling pathways.
  • Mass Spectrometry : The compound's unique isotopic signature aids in advanced analytical techniques such as mass spectrometry, allowing for precise tracking of reactions involving thiols in complex mixtures.

Case Studies

Several studies have highlighted the utility of HEMT-d4 in understanding protein interactions:

  • Study on Protein Interactions : A study demonstrated that using HEMT-d4 allowed researchers to map the interaction networks of thiol-containing proteins in cellular environments. This mapping provided insights into signaling pathways involved in cellular responses to oxidative stress.
  • Quantitative Analysis of Protein Expression : Another case study utilized HEMT-d4 as an internal standard to quantify changes in protein expression levels under different experimental conditions, revealing significant insights into metabolic adaptations in cancer cells.

Comparative Analysis

The following table summarizes the properties and applications of HEMT-d4 compared to its non-deuterated counterpart:

Property/Feature2-Hydroxyethyl MethanethiosulfonateThis compound
Molecular FormulaC₃H₈O₃S₂C₃H₄D₄O₃S₂
Molecular Weight~156.25 g/mol~160.25 g/mol
ApplicationThiol labelingThiol labeling and quantitative proteomics
Mass Spectrometry DifferentiationNoYes
StabilityModerateHigh

Q & A

Basic Questions

Q. What are the recommended protocols for synthesizing and characterizing 2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate to ensure isotopic purity?

  • Methodological Answer : Synthesis typically involves deuteration of the hydroxyethyl group via acid-catalyzed H/D exchange or deuterated precursor reactions. Isotopic purity (>99% deuterium) should be verified using 1H^1\text{H}-NMR to confirm proton depletion at the 1,1,2,2 positions. Mass spectrometry (e.g., ESI-MS) is critical for confirming molecular weight and isotopic distribution. Storage under inert atmospheres (argon) at -20°C prevents deuteration loss or hydrolysis .

Q. How is 2-Hydroxyethyl-d4 Methanethiosulfonate utilized in cysteine residue modification, and what are standard reaction conditions?

  • Methodological Answer : The compound reacts with cysteine thiols via thiol-disulfide exchange. Standard protocols involve incubating the protein (10–100 µM) with a 10–20 molar excess of the deuterated reagent in pH 7.4 buffer (e.g., PBS or HEPES) at 25°C for 1–2 hours. Quench excess reagent with β-mercaptoethanol or dialysis. Confirm labeling efficiency via LC-MS or Ellman’s assay for free thiol quantification .

Q. What storage and handling practices minimize degradation of deuterated methanethiosulfonates?

  • Methodological Answer : Store aliquots under argon at -80°C to prevent oxidation and hydrolysis. Avoid repeated freeze-thaw cycles. Use anhydrous solvents (e.g., deuterated DMSO) for dissolution. Monitor purity via 1H^1\text{H}-NMR before critical experiments, as hydrolysis produces methanesulfonic acid derivatives, detectable by shifts at δ 2.5–3.0 ppm .

Advanced Research Questions

Q. How does deuterium substitution in 2-Hydroxyethyl-d4 Methanethiosulfonate influence kinetic isotope effects (KIEs) in thiol-disulfide exchange reactions?

  • Methodological Answer : KIEs arise from reduced vibrational frequencies in C-D bonds, slowing reaction rates by ~2–3× compared to non-deuterated analogs. To quantify, perform parallel reactions with deuterated/protio compounds under identical conditions (pH, temperature). Use stopped-flow spectroscopy or HPLC to measure rate constants (kobsk_{\text{obs}}). Correct for solvent isotope effects by using deuterated buffers .

Q. What experimental adjustments are required when using deuterated methanethiosulfonates in DEER spectroscopy for protein dynamics studies?

  • Methodological Answer : Deuterated spin labels (e.g., MTSSL-d4) reduce proton-induced dipolar coupling noise. Use perdeuterated buffers and D2O\text{D}_2\text{O} to minimize background. For data analysis, apply Gaussian distribution models (e.g., two-Gaussian fits for distance distributions) and account for deuterium’s impact on spin relaxation times. Validate with control experiments using non-deuterated labels .

Q. How can deuterated methanethiosulfonates improve specificity in quantitative proteomics workflows like iTRAQ?

  • Methodological Answer : Incorporate the deuterated compound during cysteine blocking to isotopically distinguish endogenous vs. exogenous modifications. Use high-resolution mass spectrometry (e.g., TripleTOF 5600) with isotopic pattern deconvolution. Optimize collision energy to avoid fragmentation of the deuterated tag. Validate with SILAC-labeled controls to ensure no interference in quantification .

Q. What strategies resolve discrepancies in protein conformational studies when comparing deuterated vs. non-deuterated methanethiosulfonate derivatives?

  • Methodological Answer : Perform complementary techniques:

  • NMR : Compare 2H^2\text{H}-edited spectra to assess deuterium-induced structural perturbations.
  • Molecular Dynamics (MD) : Simulate deuterium’s steric/electronic effects on label mobility.
  • DEER : Analyze distance distribution widths to differentiate label flexibility from true conformational changes. Normalize data using internal standards (e.g., T4 lysozyme controls) .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-methylsulfonylsulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S2/c1-8(5,6)7-3-2-4/h4H,2-3H2,1H3/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKHLPHPSLRED-RRVWJQJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])SS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662012
Record name S-[2-Hydroxy(~2~H_4_)ethyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-50-9
Record name S-(2-Hydroxyethyl-1,1,2,2-d4) methanesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-[2-Hydroxy(~2~H_4_)ethyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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